2-AMINO-5-CYANO-9-METHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1,4-DIEN-1-YL CYANIDE
Overview
Description
2-AMINO-5-CYANO-9-METHYL-4-SULFANYL-3,9-DIAZASPIRO[55]UNDECA-1,4-DIEN-1-YL CYANIDE is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-CYANO-9-METHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1,4-DIEN-1-YL CYANIDE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This process can be carried out using different solvents and catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-CYANO-9-METHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1,4-DIEN-1-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-AMINO-5-CYANO-9-METHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1,4-DIEN-1-YL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-AMINO-5-CYANO-9-METHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1,4-DIEN-1-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the cyano group can act as an electrophile, while the amino group can participate in hydrogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-CYANO-4-(THIOBENZOYLTHIO)PENTANOIC ACID: Another compound with a cyano and sulfanyl group, used in RAFT polymerization.
2-CYANO-N-(2-NITROPHENYL)ACETAMIDE: A cyanoacetamide derivative used in the synthesis of heterocyclic compounds.
Uniqueness
2-AMINO-5-CYANO-9-METHYL-4-SULFANYL-3,9-DIAZASPIRO[5.5]UNDECA-1-YL CYANIDE is unique due to its spiro structure and the combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and its potential bioactivity make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-amino-9-methyl-4-sulfanyl-3,9-diazaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5S/c1-17-4-2-12(3-5-17)8(6-13)10(15)16-11(18)9(12)7-14/h16,18H,2-5,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENOMNTXNYSUQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)C(=C(NC(=C2C#N)S)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24823176 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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